14,15,16,17-Tetradehydroveratraman-3,23-diol
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Overview
Description
14,15,16,17-Tetradehydroveratraman-3,23-diol is a piperidine alkaloid with the molecular formula C27H39NO2. This compound is characterized by its complex structure, which includes multiple stereocenters and hydroxyl groups at the 3- and 23-positions . It is also known by the name veratramine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route often starts with simpler precursors, which undergo a series of reactions such as cyclization, hydroxylation, and dehydrogenation to form the final compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. This may involve the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 14,15,16,17-Tetradehydroveratraman-3,23-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at the 3- and 23-positions can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different degrees of saturation.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various saturated derivatives .
Scientific Research Applications
14,15,16,17-Tetradehydroveratraman-3,23-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 14,15,16,17-Tetradehydroveratraman-3,23-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Veratraman: A parent hydride of 14,15,16,17-Tetradehydroveratraman-3,23-diol, differing in the degree of saturation and functional groups.
Veratramine: Another piperidine alkaloid with similar structural features but different stereochemistry and biological activity.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 3- and 23-positions. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[1-(3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-5-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALFODICFSIXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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